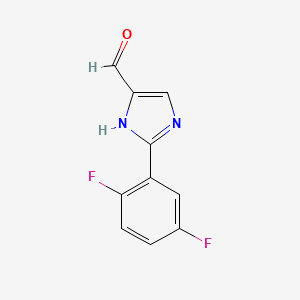
N-Nitroso-bisoprolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-bisoprolol is a nitrosamine derivative of bisoprolol, a beta-blocker commonly used to treat high blood pressure and heart-related conditions. Nitrosamines are a class of compounds known for their potential carcinogenic properties. This compound is a highly toxic organic compound and a suspected human carcinogen .
Vorbereitungsmethoden
N-Nitroso-bisoprolol can be synthesized through the nitrosation of bisoprolol. The process involves the reaction of bisoprolol with nitrosating agents such as sodium nitrite in an acidic medium. The reaction conditions typically include maintaining a low temperature and controlling the pH to ensure the formation of the nitrosamine derivative . Industrial production methods for nitrosamines often involve similar nitrosation reactions under controlled conditions to ensure safety and yield .
Analyse Chemischer Reaktionen
N-Nitroso-bisoprolol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound back to its parent amine, bisoprolol.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-Nitroso-bisoprolol is primarily used in scientific research to study the effects of nitrosamines and their potential carcinogenic properties. It serves as a reference standard in pharmaceutical research for method development, validation, and quality control testing . Additionally, it is used in analytical chemistry for the development of detection methods for nitrosamines in various matrices .
Wirkmechanismus
The mechanism of action of N-Nitroso-bisoprolol involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. Nitrosamines are known to form DNA adducts, which can result in mutations and cancer. The molecular targets and pathways involved include the formation of reactive intermediates that can interact with DNA, proteins, and other cellular macromolecules .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-bisoprolol is similar to other nitrosamine derivatives of beta-blockers and beta-agonists. Some of the similar compounds include:
- N-Nitroso-propranolol
- N-Nitroso-metoprolol
- N-Nitroso-atenolol
- N-Nitroso-sotalol
These compounds share similar structural motifs and undergo similar chemical reactions. this compound is unique due to its specific parent compound, bisoprolol, which has distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
2820170-76-9 |
|---|---|
Molekularformel |
C18H30N2O5 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-[2-hydroxy-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C18H30N2O5/c1-14(2)20(19-22)11-17(21)13-25-18-7-5-16(6-8-18)12-23-9-10-24-15(3)4/h5-8,14-15,17,21H,9-13H2,1-4H3 |
InChI-Schlüssel |
MEDUICQOPWENFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)COCCOC(C)C)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





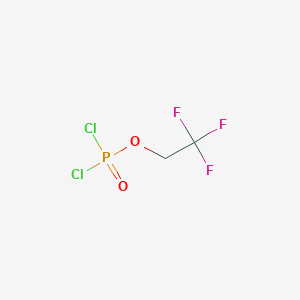
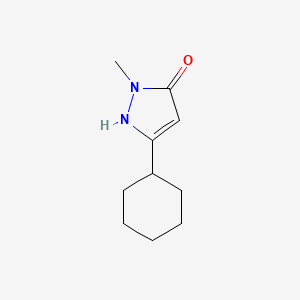

![5-Bromo-4-[4-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689064.png)

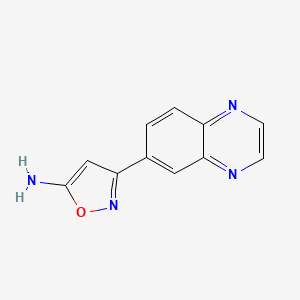
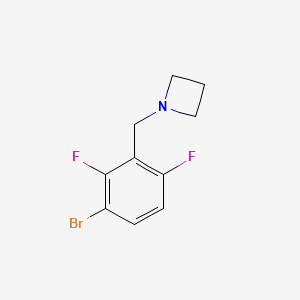
![5-Bromo-4-[4-(cyclohexyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13689080.png)

![5-Fluoro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B13689098.png)
